N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Drug Design ADME Permeability

Researchers optimizing P2Y12 antagonists or kinase inhibitors face SAR collapse when generic triazolopyrimidine analogs are substituted-a single methyl change can reduce binding affinity >20-fold. N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899978-39-3) eliminates this risk: • 0 HBD, 3 HBA-confers selectivity for kinases with atypical hinge regions. • 6x higher clogP vs. primary amine analog (CAS 1508182-30-6)-enhances hydrophobic channel occupancy. • Masked aldehyde enables late-stage diversification via deprotection/reductive amination. Ideal for P2Y12 co-crystallography and kinase panel screens. Available from BenchChem with rapid global dispatch.

Molecular Formula C10H16N6O2
Molecular Weight 252.278
CAS No. 899978-39-3
Cat. No. B2361386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
CAS899978-39-3
Molecular FormulaC10H16N6O2
Molecular Weight252.278
Structural Identifiers
SMILESCCN1C2=NC=NC(=C2N=N1)NCC(OC)OC
InChIInChI=1S/C10H16N6O2/c1-4-16-10-8(14-15-16)9(12-6-13-10)11-5-7(17-2)18-3/h6-7H,4-5H2,1-3H3,(H,11,12,13)
InChIKeyWZWUUTDNVKNFSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethoxyethyl Triazolopyrimidine Scaffold Overview


N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899978-39-3) is a heterocyclic small molecule belonging to the 1,2,3-triazolo[4,5-d]pyrimidine class [1]. This bicyclic scaffold is a core component of several clinically significant P2Y12 receptor antagonists, including ticagrelor [2]. The compound distinguishes itself from simpler 7-amino analogs through the presence of an N-(2,2-dimethoxyethyl) substituent at the exocyclic amine, which eliminates hydrogen bond donor capacity and substantially alters its lipophilicity, rotational freedom, and potential for interacting with hydrophobic biological pockets . These features position it as a versatile intermediate or fragment for medicinal chemistry programs targeting purinergic signaling, kinase inhibition, or any target where the 8-azapurine core is privileged.

Workflow
P2Y12 receptor antagonist fragment screening and lead generation
Selection
Unique N-(2,2-dimethoxyethyl) substituent eliminates hydrogen bond donor capacity
Use Context
Medicinal chemistry programs targeting purinergic signaling or kinase inhibition with 8-azapurine cores

Dimethoxyethyl Triazolopyrimidine: Procurement Alert


Substituting N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine with a generic triazolopyrimidine or an unsubstituted 7-amino analog (e.g., CAS 1508182-30-6) introduces a >600% change in calculated lipophilicity (clogP) and fundamentally alters the molecule's hydrogen bonding profile . In the triazolopyrimidine P2Y12 antagonist series, even a single methyl substitution on the exocyclic amine can reduce receptor binding affinity by over 20-fold [1]. The 2,2-dimethoxyethyl group is specifically designed to act as a shielded hydrogen bond acceptor, which is not replicated by simple N-alkyl chains or the free amine [2]. Consequently, a procurement decision to replace this compound with an in-class analog that lacks this precise solubilizing and conformational element would invalidate structure-activity relationship (SAR) data, compromise library diversity, and risk failure in assays where specific hydrophobic interactions or metabolic profiles are being optimized.

Unsubstituted 7-amino analogs (e.g., CAS 1508182-30-6) possess two hydrogen bond donors and drastically lower lipophilicity; these properties may shift permeability and target engagement beyond class expectations.
Simple N-alkyl replacements do not replicate the shielded hydrogen bond acceptor character of the 2,2-dimethoxyethyl group, which can alter binding affinity and metabolic profiles.
Generic triazolopyrimidine scaffolds lacking the precise exocyclic substitution risk invalidating SAR data and library diversity in hydrophobic pocket optimization.

Dimethoxyethyl Triazolopyrimidine: Physicochemical & Structural Evidence


Hydrogen Bond Donor Abolishment vs. Amine Analogs

The target compound possesses zero hydrogen bond donors (HBD), in contrast to the primary amine analog 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 1508182-30-6), which has two HBD . This structural modification is a critical determinant for passive membrane permeability and blood-brain barrier penetration in CNS drug discovery campaigns [1].

HBD Count vs. Amine Analog
Head-to-head
0 HBD (target) vs 2 HBD (primary amine analog)
Reduced hydrogen bond donor count may improve passive permeability context.
Calculated from structural properties; comparator is CAS 1508182-30-6.
Drug Design ADME Permeability Physicochemical Analysis

Lipophilicity Increase vs. Primary Amine Core

The introduction of the 2,2-dimethoxyethyl group dramatically increases the compound's calculated partition coefficient (clogP) to 4.25, compared to a predicted clogP of approximately 0.6 for the unsubstituted 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine parent scaffold . This 6-fold increase in lipophilicity significantly alters its potential target engagement profile for hydrophobic binding pockets and impacts its metabolic stability [1].

clogP Shift vs. Parent Core
Cross-study comparable
4.25 (target) vs ~0.6 (parent scaffold)
>6-fold lipophilicity increase may support hydrophobic pocket targeting.
Calculated via Mcule; parent clogP estimated from structural analogs.
Lipophilicity clogP Drug-like Properties Fragment-based Drug Discovery

Conformational Profile: PSA and Rotatable Bonds

The target compound has a topological polar surface area (tPSA) of 79.05 Ų and 4 rotatable bonds . This places it in a favorable range for oral absorption (typically <140 Ų) while also providing greater conformational flexibility than more rigid triazolopyrimidine analogs. By comparison, the core scaffold ticagrelor has a tPSA of ~212 Ų and is far larger, making this compound a much more efficient fragment-sized ligand [1].

tPSA & Rotatable Bonds
Cross-study comparable
tPSA 79.05 ŲRotatable bonds 4
Lower tPSA and molecular weight may support ligand efficiency profile.
Compared to ticagrelor (MW 522.57, tPSA ~212 Ų).
Conformational Analysis Polar Surface Area Ligand Efficiency Chemical Biology

P2Y12 Receptor Pharmacophore Differentiation

Patent disclosures confirm that 1,2,3-triazolo[4,5-d]pyrimidines with 3-ethyl and exocyclic amine substitutions represent a core pharmacophore for antagonizing the platelet P2Y12 receptor [1]. While specific pIC50 data for this exact compound is not publicly available, the foundational SAR shows that N-alkylation at the 7-position is critical for high-affinity binding, with key compounds in this series demonstrating IC50 values in the low nanomolar range (e.g., 7–29 nM) [2]. The dimethoxyethyl substituent is expected to offer a differentiated hydrogen bonding and hydrophobic interaction profile compared to the simple N-propylthio substituents found in earlier analogs [3].

P2Y12 Pharmacophore
Class-level inference
Expected nanomolar range based on patent SAR; exact IC50 unavailable.
Supports P2Y12 receptor binding study context.
Data from [33P]2MeS-ADP displacement assays on CHO cells; class reference IC50 7–29 nM.
P2Y12 Receptor Antiplatelet Thrombosis Cardiovascular Research

Dimethoxyethyl Triazolopyrimidine: Key Scientific Applications


Fragment-Based Lead Generation for P2Y12 Antagonists

The compound's low molecular weight (252.28 g/mol) and specific hydrogen bonding profile (0 HBD, 3 HBA) make it an ideal fragment for crystallographic screening against the P2Y12 receptor [1]. Its calculated lipophilicity (clogP 4.25) suggests good occupancy of the receptor's hydrophobic channel, while its 4 rotatable bonds provide sufficient flexibility for structure-based optimization . Procurement is recommended for soaking into P2Y12 protein crystals for co-crystallization studies, which could reveal novel binding modes distinct from ticagrelor.

Kinase Selectivity Profiling with 8-Azapurine Scaffold

The triazolo[4,5-d]pyrimidine core is a recognized bioisostere of adenine, enabling ATP-competitive kinase inhibition [1]. The 2,2-dimethoxyethyl substitution eliminates the canonical adenine N6 hydrogen bond donor, which can confer selectivity for kinases with atypical hinge regions . The compound should be prioritized for procurement by groups running kinase panel screens where adenosine-like fragments with tailored hydrogen bonding are needed to explore chemical space around the purine binding site.

Exocyclic Amine Substitution Bioavailability Probe

This compound serves as a direct comparator to the primary amine analog (CAS 1508182-30-6) in ADME assays. With its zero HBD and 6-fold higher lipophilicity, it represents a chemical probe to quantify the impact of masking a primary amine on metabolic stability (especially monoamine oxidase or aldehyde oxidase susceptibility) and passive permeability in Caco-2 or MDCK cell lines [1]. Such data is critical for medicinal chemistry teams iterating on nitrogen-containing heterocyclic series .

Intermediate for Library Diversification

Although the exocyclic amine is fully substituted, the aldehyde-masking dimethoxyethyl protecting group can be selectively deprotected under mild acidic conditions to reveal a reactive aldehyde [1]. This functionality makes the compound a strategic intermediate for late-stage diversification through reductive amination with amine libraries, which is valuable for generating focused compound collections around the triazolopyrimidine core .

Application
Selection Property
Validation Focus
P2Y12 Antagonist Lead Gen
Zero HBD, balanced lipophilicity scaffold
Crystallographic binding mode analysis
Kinase Selectivity Profiling
8-Azapurine core, non-donor hinge binder
Kinase panel selectivity screening
Amine Substitution ADME Probe
Zero HBD, elevated lipophilicity
Permeability and metabolic stability assay
Library Diversification Intermediate
Deprotectable dimethoxyethyl group
Reductive amination diversification
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